Cas no 1609-92-3 ((Z)-3-Bromoacrylic acid)

(Z)-3-Bromoacrylic acid is a brominated unsaturated carboxylic acid with the molecular formula C₃H₃BrO₂. It features a Z-configuration around the double bond, influencing its reactivity in organic synthesis. This compound serves as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its α,β-unsaturated structure allows for conjugate addition reactions, while the bromine substituent facilitates further functionalization via cross-coupling or nucleophilic substitution. The compound is particularly valued for its role in stereoselective synthesis and as a building block for bioactive molecules. Careful handling is required due to its potential reactivity and irritant properties. Storage under inert conditions is recommended to maintain stability.
(Z)-3-Bromoacrylic acid structure
(Z)-3-Bromoacrylic acid structure
Product name:(Z)-3-Bromoacrylic acid
CAS No:1609-92-3
MF:C3H3BrO2
MW:150.958720445633
MDL:MFCD00075363
CID:117871
PubChem ID:643795

(Z)-3-Bromoacrylic acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-3-Bromoacrylic acid
    • 2-Propenoic acid,3-bromo-, (2Z)-
    • 3-bromoprop-2-enoic acid
    • 3-bromo-acrylic acid
    • 3c-Brom-acrylsaeure
    • 3c-bromo-acrylic acid
    • cis-3-bromoacrylic acid
    • cis-b-Bromoacrylic acid
    • 2-propenoic acid, 3-bromo-, (2Z)-
    • NSC179393
    • (Z)-3-bromoprop-2-enoic acid
    • A858241
    • (Z)-3-BROMOACRYLICACID
    • DTXSID30349232
    • 1609-92-3
    • AKOS006271556
    • SCHEMBL240899
    • NSC-179393
    • trans-.beta.-Bromoacrylic acid
    • MFCD00075363
    • trans-3-Bromoacrylic acid
    • (2Z)-3-bromoacrylic acid
    • J-009770
    • MDL: MFCD00075363
    • Inchi: InChI=1S/C3H3BrO2/c4-2-1-3(5)6/h1-2H,(H,5,6)/b2-1-
    • InChI Key: POAWTYXNXPEWCO-UPHRSURJSA-N
    • SMILES: C(=C/Br)/C(=O)O

Computed Properties

  • Exact Mass: 149.93200
  • Monoisotopic Mass: 149.93164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 1
  • Complexity: 76.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Boiling Point: 222.4±13.0 °C at 760 mmHg
  • Flash Point: 88.3±19.8 °C
  • Refractive Index: 1.549
  • PSA: 37.30000
  • LogP: 0.97960
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(Z)-3-Bromoacrylic acid Security Information

(Z)-3-Bromoacrylic acid Customs Data

  • HS CODE:2916190090
  • Customs Data:

    China Customs Code:

    2916190090

    Overview:

    2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

(Z)-3-Bromoacrylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1263553-250mg
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
250mg
$245 2024-06-07
Enamine
EN300-358988-5.0g
(2Z)-3-bromoprop-2-enoic acid
1609-92-3 95%
5.0g
$2024.0 2023-03-07
Apollo Scientific
OR960389-1g
(Z)-3-Bromoacrylic acid
1609-92-3 98%
1g
£225.00 2025-02-20
TRC
B679383-100mg
(Z)-3-Bromoacrylic Acid
1609-92-3
100mg
$ 92.00 2023-04-18
1PlusChem
1P001VXS-5g
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
5g
$1483.00 2025-02-19
1PlusChem
1P001VXS-250mg
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
250mg
$139.00 2025-02-19
eNovation Chemicals LLC
Y1263553-5g
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
5g
$1380 2025-03-14
eNovation Chemicals LLC
Y1263553-1g
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
1g
$415 2025-03-14
abcr
AB312222-5 g
(Z)-3-Bromoacrylic acid, 95%; .
1609-92-3 95%
5 g
€1,266.90 2023-07-19
eNovation Chemicals LLC
Y1263553-1g
2-Propenoic acid, 3-bromo-, (2Z)-
1609-92-3 98%
1g
$395 2024-06-07

(Z)-3-Bromoacrylic acid Production Method

(Z)-3-Bromoacrylic acid Related Literature

Additional information on (Z)-3-Bromoacrylic acid

Introduction to (Z)-3-Bromoacrylic Acid (CAS No. 1609-92-3)

(Z)-3-Bromoacrylic acid, also known as (Z)-3-bromoprop-2-enoic acid, is a significant compound in the field of organic chemistry. With its CAS number 1609-92-3, this compound has garnered attention due to its unique properties and diverse applications. The molecule consists of a bromine atom attached to the third carbon of acrylic acid, with the double bond in the Z configuration. This structural arrangement imparts specific reactivity and functionality, making it a valuable component in various chemical reactions and industrial processes.

The synthesis of (Z)-3-bromoacrylic acid involves several methods, including the bromination of acrylic acid derivatives or the direct addition of bromine to acrylic acid under controlled conditions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yield. Researchers have also explored green chemistry approaches, such as using microwave-assisted synthesis or enzymatic catalysis, to produce this compound in an environmentally friendly manner.

One of the key applications of (Z)-3-bromoacrylic acid lies in its use as an intermediate in organic synthesis. Its reactivity towards nucleophilic addition and substitution reactions makes it ideal for constructing complex molecules. For instance, it serves as a precursor for synthesizing various polymeric materials, including biodegradable polymers and stimuli-responsive hydrogels. These materials have found applications in drug delivery systems, tissue engineering, and smart packaging.

Recent studies have highlighted the potential of (Z)-3-bromoacrylic acid in biochemistry and pharmacology. Its ability to form covalent bonds with biomolecules has led to its use in designing probes for studying protein interactions and enzyme activity. Additionally, researchers have explored its role in developing novel antibiotics by incorporating it into peptide-based structures.

In terms of physical properties, (Z)-3-bromoacrylic acid exhibits a melting point of approximately 105°C and a boiling point around 150°C under standard conditions. Its solubility in polar solvents such as water and ethanol is relatively high, facilitating its use in aqueous reaction systems. The compound is also moderately stable under ambient conditions but may degrade upon prolonged exposure to light or heat.

The demand for (Z)-3-bromoacrylic acid has been growing due to its versatility across multiple industries. Its application in polymer science continues to expand, with recent breakthroughs enabling the creation of high-performance materials for electronics and aerospace applications. Moreover, its role in sustainable chemistry has positioned it as a critical component in green chemical processes.

In conclusion, (Z)-3-bromoacrylic acid is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical properties and reactivity make it an essential building block in organic synthesis, while ongoing research continues to uncover new avenues for its utilization. As industries increasingly prioritize sustainability and innovation, compounds like (Z)-3-bromoacrylic acid are expected to play an even more pivotal role in shaping the future of chemistry.

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Amadis Chemical Company Limited
(CAS:1609-92-3)(Z)-3-Bromoacrylic acid
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Purity:99%/99%
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